N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a small-molecule compound featuring a benzodioxole moiety linked via a methyl group to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further substituted with a 6-phenylpyrimidin-4-yl group and a carboxamide functional group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(23-10-15-6-7-19-20(8-15)29-14-28-19)17-11-26(12-17)21-9-18(24-13-25-21)16-4-2-1-3-5-16/h1-9,13,17H,10-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFURAYPMIOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H20N4O3
- Molecular Weight: 352.39 g/mol
The compound features a unique combination of a benzo[d][1,3]dioxole moiety and a pyrimidine ring, which may contribute to its biological activities.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, a related compound demonstrated significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. The compound exhibited an IC50 value of 2.57 µg/mL, indicating strong inhibitory effects . This suggests that this compound may also possess similar antidiabetic properties.
Analgesic and Anti-inflammatory Activities
Compounds containing the benzodioxole structure have been evaluated for their analgesic and anti-inflammatory properties. In a study assessing various derivatives, compounds with structural similarities to our compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation . The most active derivatives displayed up to 90% inhibition of COX-2, surpassing traditional anti-inflammatory drugs like sodium diclofenac.
The proposed mechanism for the biological activity of this compound involves modulation of inflammatory pathways through inhibition of COX enzymes. This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain .
Case Study: In Vivo Efficacy
A study conducted on similar compounds demonstrated their efficacy in reducing inflammation in animal models. The compounds were administered in doses that resulted in significant reductions in edema and inflammatory markers within hours of administration . These findings support the potential therapeutic applications of this compound in treating inflammatory conditions.
Summary of Key Research Findings
Comparison with Similar Compounds
Core Scaffold Variations
- Target Compound : The azetidine ring provides conformational rigidity and metabolic stability compared to larger heterocycles. The benzodioxole moiety may enhance lipophilicity and membrane permeability.
- Compound 3 (): Features a pyrimidin-4-ylamino-acetamide bridge instead of an azetidine, linked to a benzodioxolmethyl group. The larger acetamide spacer may increase flexibility but reduce metabolic stability .
- Spirocyclic Oxetanes (): Contain rigid spirocyclic oxetane cores with benzodioxole substituents. These structures prioritize improved solubility and pharmacokinetic properties over azetidine-based systems .
Substituent Analysis
- 6-Phenylpyrimidin-4-yl Group : Present in the target compound, this group is analogous to pyrimidine-based kinase inhibitors (e.g., ALK inhibitors), where the phenyl ring may enhance target affinity through hydrophobic interactions .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
